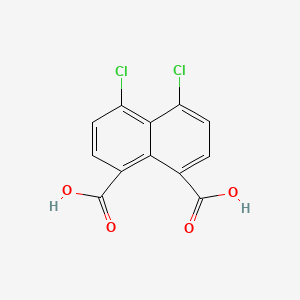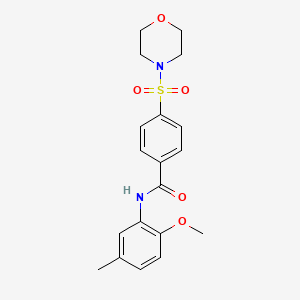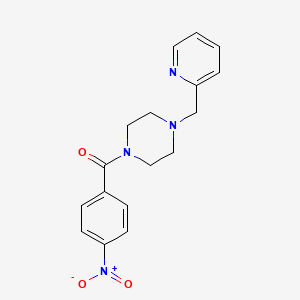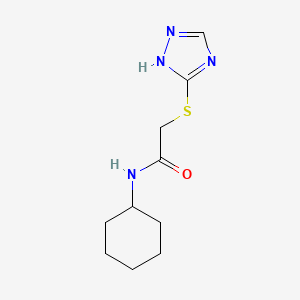![molecular formula C27H27ClN2O5 B5514810 2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)
2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, etherification, and various other reaction mechanisms. For instance, the synthesis of similar compounds has been reported through methods like Sulfide etherification and Nenitzescu reactions, indicating the multifaceted approach needed for synthesizing such complex molecules (L. Dan, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopy, is crucial for understanding the geometric and electronic structure of complex molecules. Studies on similar compounds have utilized DFT (Density Functional Theory) and other computational methods to optimize molecular geometry and analyze vibrational spectra (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, Methoxy-(2-trimethylsilyl)ethoxycarbene shows unique reactivity with Michael acceptors and hydroxylic compounds, demonstrating the diverse reactivity patterns these molecules can exhibit (D. Pole, P. Sharma, J. Warkentin, 1996).
Physical Properties Analysis
The physical properties of organic compounds, such as melting and boiling points, solubility, and crystallinity, are directly related to their molecular structure. The planarity, hydrogen bonding, and molecular stacking observed in similar compounds are important for understanding their physical behavior (Marzieh Yaeghoobi, N. A. Rahman, S. Ng, 2009).
Chemical Properties Analysis
The chemical properties of organic compounds, including reactivity, stability, and the types of reactions they undergo, are crucial for their application in various fields. For example, the condensation of 2-ethoxyvinylphosphonic acid dichloroanhydride with 2,3,5-trimethylphenol showcases novel methods for preparing phosphacoumarins, highlighting the innovative chemical properties these compounds possess (Y. M. Sadykova, L. M. Sadikova, Alina R. Badrtdinova, A. Dobrynin, A. Burilov, M. Pudovik, 2015).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has focused on synthesizing new compounds with potential biological activities. For example, the synthesis of new 1,5-benzothiazepine derivatives and their ribofuranosides demonstrates antimicrobial properties (Singh et al., 2002). This indicates a methodology for creating novel compounds that could be applied to the synthesis of 2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate and exploring its potential antimicrobial effects.
Antimicrobial Activities
The creation of thiazoles and their fused derivatives with antimicrobial activities highlights a significant area of research (Wardkhan et al., 2008). By studying the antimicrobial properties of related compounds, researchers can gauge the potential of 2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate in similar applications.
Propriétés
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O5/c1-5-33-24-14-20(12-13-23(24)35-27(32)21-8-6-7-9-22(21)28)15-29-30-25(31)16-34-26-18(3)11-10-17(2)19(26)4/h6-15H,5,16H2,1-4H3,(H,30,31)/b29-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOTKRIHKNPGY-WKULSOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC(=C2C)C)C)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC(=C2C)C)C)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)


![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)